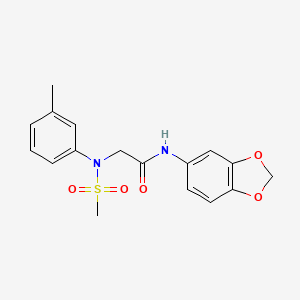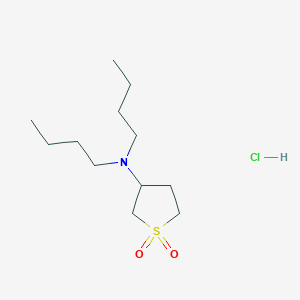
phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate
Übersicht
Beschreibung
Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate, also known as D609, is a small molecule inhibitor that is commonly used in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Wissenschaftliche Forschungsanwendungen
Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate has been used in a wide range of scientific research applications, including studies of cell signaling pathways, lipid metabolism, and cancer. It has been shown to inhibit the activity of phosphatidylcholine-specific phospholipase C, which is involved in lipid metabolism and cell signaling. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Wirkmechanismus
The mechanism of action of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate involves inhibition of phosphatidylcholine-specific phospholipase C. This enzyme is involved in the breakdown of phospholipids, which are important components of cell membranes. By inhibiting this enzyme, this compound can alter cellular signaling pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and alter lipid metabolism. Additionally, this compound has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate in lab experiments is its wide range of biochemical and physiological effects. This makes it a valuable tool for investigating various cellular processes. Additionally, this compound is relatively easy to synthesize and has a high purity yield. However, one limitation of using this compound is its potential toxicity at high concentrations. Researchers must be careful to use appropriate dosages and to monitor cell viability when using this compound in experiments.
Zukünftige Richtungen
There are many potential future directions for research involving phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate. One area of interest is investigating its potential as a therapeutic agent for cancer treatment. Additionally, researchers could investigate the role of this compound in lipid metabolism and its potential as a treatment for metabolic disorders. Finally, this compound could be used to investigate the role of phosphatidylcholine-specific phospholipase C in cellular signaling pathways and its potential as a therapeutic target for various diseases.
Eigenschaften
IUPAC Name |
phenyl N-(1,1-dioxothiolan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-11(16-10-4-2-1-3-5-10)12-9-6-7-17(14,15)8-9/h1-5,9H,6-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUKATRJFGVLCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3929719.png)
![{4-[(2-thienylacetyl)amino]phenoxy}acetic acid](/img/structure/B3929728.png)
![N-(3,4-dimethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3929730.png)
![4-(benzyloxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3929750.png)
![{3-[4-(3-aminophenoxy)-2,3,5,6-tetrafluorophenoxy]phenyl}amine dihydrochloride](/img/structure/B3929756.png)
![N~1~-cyclopropyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3929764.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3929787.png)
![2-(benzylthio)-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B3929793.png)
![N-bicyclo[2.2.1]hept-2-yl-3-methoxybenzamide](/img/structure/B3929809.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3929811.png)


![3-chloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929828.png)